- Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct CouplingBulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037,
Cas no 92629-11-3 (5-bromo-2-phenyl-1,3-oxazole)

5-bromo-2-phenyl-1,3-oxazole structure
Nome do Produto:5-bromo-2-phenyl-1,3-oxazole
N.o CAS:92629-11-3
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD00466256
CID:802979
5-bromo-2-phenyl-1,3-oxazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Bromo-2-phenyloxazole
- 1-(4-IODOPHENYL)PYRROLE
- 5-bromo-2-phenyl-1,3-oxazole
- Oxazole,5-bromo-2-phenyl-
- OXAZOLE,5-BROMO-2-PHENYL
- Oxazole, 5-bromo-2-phenyl-
- 2-Phenyl-5-bromooxazole
- 5-bromo-2-phenyl-Oxazole
- MSXVETKZQOUBNB-UHFFFAOYSA-N
- BCP23313
- CB0136
- FCH1322038
- SY104153
- AB1010315
- AX8102830
- Y6510
- ST24044455
- 5-Bromo-2-phenyloxazole (ACI)
-
- MDL: MFCD00466256
- Inchi: 1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
- Chave InChI: MSXVETKZQOUBNB-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C2C=CC=CC=2)O1
Propriedades Computadas
- Massa Exacta: 222.96300
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 148
- Superfície polar topológica: 26
Propriedades Experimentais
- Densidade: 1.524±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 60-65°C
- Ponto de ebulição: 308.3°C at 760 mmHg
- Solubilidade: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 26.03000
- LogP: 3.10410
5-bromo-2-phenyl-1,3-oxazole Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condição de armazenamento:Inert atmosphere,2-8°C
5-bromo-2-phenyl-1,3-oxazole Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-2-phenyl-1,3-oxazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | B997438-500mg |
5-Bromo-2-phenyloxazole |
92629-11-3 | 500mg |
$ 259.00 | 2023-04-18 | ||
Chemenu | CM191137-1g |
5-Bromo-2-phenyloxazole |
92629-11-3 | 97% | 1g |
$163 | 2021-08-05 | |
abcr | AB435953-250 mg |
5-Bromo-2-phenyloxazole, 95%; . |
92629-11-3 | 95% | 250MG |
€98.50 | 2023-07-18 | |
abcr | AB435953-5 g |
5-Bromo-2-phenyloxazole, 95%; . |
92629-11-3 | 95% | 5g |
€809.80 | 2023-07-18 | |
TRC | B997438-10mg |
5-Bromo-2-phenyloxazole |
92629-11-3 | 10mg |
45.00 | 2021-08-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-50mg |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 50mg |
143.0CNY | 2021-07-13 | |
TRC | B997438-50mg |
5-Bromo-2-phenyloxazole |
92629-11-3 | 50mg |
110.00 | 2021-08-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-100mg |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 100mg |
312CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-1g |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 1g |
1256.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ223-250mg |
5-bromo-2-phenyl-1,3-oxazole |
92629-11-3 | 97% | 250mg |
661CNY | 2021-05-08 |
5-bromo-2-phenyl-1,3-oxazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 22 h, rt → 80 °C
Referência
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic AminesJournal of the American Chemical Society, 2023, 145(6), 3323-3329,
Método de produção 3
Condições de reacção
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1 h, reflux; reflux → rt
Referência
- Preparation of 5-substituted oxazoles by using oxazol-5-ylboronic acids, Japan, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Referência
- Synthesis of 2-aryl- and 5-alkyl-2-aryloxazoles from 2-aryl-5-bromooxazolesSynthesis, 1989, (11), 873-4,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building BlocksEuropean Journal of Organic Chemistry, 2019, 2019(18), 2884-2898,
Método de produção 6
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, rt → 85 °C
Referência
- Preparation of heterocyclic compounds as delta-5 desaturase inhibitors and methods of use, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Competing Pathways in the Azomethine Ylide Route to Indoloquinones: An Improved Procedure for the Generation of a Transient 4-Oxazoline from the Oxazolium SaltJournal of Organic Chemistry, 1997, 62(14), 4763-4769,
Método de produção 8
Condições de reacção
1.1 Reagents: N-Bromosuccinimide
Referência
- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazolesEuropean Journal of Organic Chemistry, 2018, 2018(4), 515-524,
Método de produção 9
Condições de reacção
1.1 Reagents: Bromine
Referência
- Synthesis and electrophilic substitution reactions of 2-phenyloxazoleKhimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4,
5-bromo-2-phenyl-1,3-oxazole Raw materials
5-bromo-2-phenyl-1,3-oxazole Preparation Products
5-bromo-2-phenyl-1,3-oxazole Literatura Relacionada
-
Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057
-
Michael Schnürch,Markus Spina,Ather Farooq Khan,Marko D. Mihovilovic,Peter Stanetty Chem. Soc. Rev. 2007 36 1046
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92629-11-3)5-bromo-2-phenyl-1,3-oxazole

Pureza:99%/99%
Quantidade:5g/25g
Preço ($):370.0/1802.0